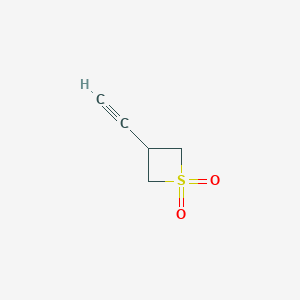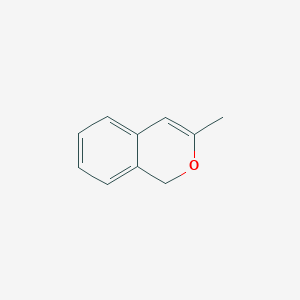
1H-2-Benzopyran, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-isochromene is a heterocyclic compound that belongs to the isochromene family Isochromenes are characterized by a benzene ring fused to a pyran ring The presence of a methyl group at the third position of the isochromene structure distinguishes 3-methyl-1H-isochromene from other isochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of ortho-ynamidyl benzaldehyde derivatives. This method typically employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . Another method involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .
Industrial Production Methods: While specific industrial production methods for 3-methyl-1H-isochromene are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-methyl-1H-isochromene can yield 3-methyl-1H-isochromanone, while reduction can produce 3-methyl-1H-isochromanol.
Scientific Research Applications
3-Methyl-1H-isochromene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Isochromenes are used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 2H-Chromene
- 4H-Chromene
- 1H-Isochromene
- 3H-Isochromene
Comparison: 3-Methyl-1H-isochromene is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to other isochromenes, it may exhibit different pharmacological properties and synthetic utility.
Properties
CAS No. |
29727-02-4 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
InChI Key |
HEIAGRNVOHGGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


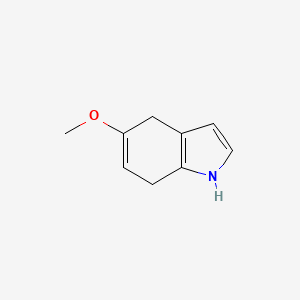
![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)



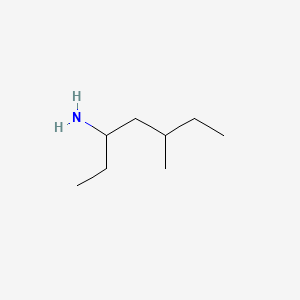
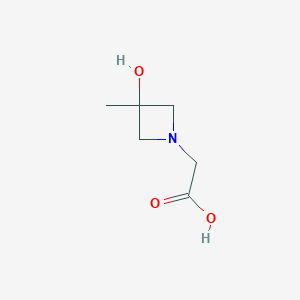

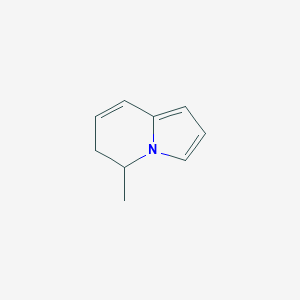
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

